2-Fluoro-6-(methylamino)benzoic acid
Description
2-Fluoro-6-(methylamino)benzoic acid is a benzoic acid derivative featuring a fluorine atom at the 2-position and a methylamino (-NHCH₃) group at the 6-position of the aromatic ring. This compound likely serves as a versatile intermediate in pharmaceutical and organic synthesis, leveraging the electronic and steric properties of its substituents for targeted applications.
Properties
IUPAC Name |
2-fluoro-6-(methylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFJQGUNHQVJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Effects
- Acidity: Electron-withdrawing groups (e.g., -CF₃ in 2-fluoro-6-(trifluoromethyl)benzoic acid) enhance the acidity of the benzoic acid moiety (lower pKa) by stabilizing the deprotonated form . Electron-donating groups (e.g., -OCH₃, -NHCH₃) reduce acidity. The methylamino group in the target compound likely confers moderate acidity compared to -CF₃ or -CH₃ analogues.
Solubility :
Research Findings and Trends
- Fluorine’s Role : Fluorine enhances bioavailability and metabolic stability in drug candidates, a feature shared by all compared compounds .
- Methylamino Group: The -NHCH₃ group in the target compound may improve binding affinity in receptor-ligand interactions due to hydrogen bonding .
- Safety Profiles: Compounds with -CF₃ or halogens (e.g., iodine in 2-fluoro-6-iodobenzoyl chloride) often require stringent handling protocols, whereas methylamino derivatives may pose amine-related hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
